molecular formula C10H9ClN2O B1597489 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 796067-44-2

2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B1597489
CAS No.: 796067-44-2
M. Wt: 208.64 g/mol
InChI Key: WNZINXRNSWULSZ-UHFFFAOYSA-N
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Description

2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a useful research compound. Its molecular formula is C10H9ClN2O and its molecular weight is 208.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in oxidative stress responses and inflammatory pathways . The nature of these interactions often involves the inhibition or activation of enzyme activity, which can lead to downstream effects on cellular processes. The compound’s ability to modulate enzyme activity makes it a valuable tool for studying biochemical pathways and developing therapeutic agents.

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and context. In various cell lines, this compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . For example, it can modulate the activity of signaling molecules such as nuclear factor kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), leading to changes in gene expression profiles. Additionally, it affects cellular metabolism by altering the activity of metabolic enzymes, which can impact energy production and biosynthetic processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves binding interactions with specific biomolecules, such as enzymes and receptors . These interactions can lead to the inhibition or activation of enzyme activity, resulting in changes in cellular processes. For instance, the compound may inhibit the activity of enzymes involved in inflammatory responses, thereby reducing the production of pro-inflammatory mediators. Additionally, it can influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function . Over time, the compound may undergo degradation, leading to changes in its biochemical activity. Studies have shown that its effects on cellular function can vary depending on the duration of exposure. Short-term exposure may result in acute changes in enzyme activity and gene expression, while long-term exposure can lead to more sustained effects on cellular processes.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . Low doses of the compound may have minimal effects, while higher doses can lead to significant changes in biochemical and cellular processes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of the compound may result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with enzymes and cofactors that play roles in oxidative stress responses, inflammation, and cellular metabolism. These interactions can affect metabolic flux and the levels of specific metabolites. For example, the compound may inhibit enzymes involved in the production of reactive oxygen species (ROS), thereby reducing oxidative stress and its associated cellular damage.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical activity . The compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it may localize to specific compartments or organelles, where it exerts its effects. The distribution of the compound within tissues can also influence its overall activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function . The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be found in the cytoplasm, where it can modulate enzyme activity and other cellular processes.

Properties

IUPAC Name

2-(chloromethyl)-9-methylpyrido[1,2-a]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O/c1-7-3-2-4-13-9(14)5-8(6-11)12-10(7)13/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNZINXRNSWULSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=CC2=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80368731
Record name 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80368731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

796067-44-2
Record name 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80368731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.